molecular formula C22H24IP B174124 (Methyl)tri-4-tolylphosphonium Iodide-d3,13C CAS No. 1896-61-3

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C

Cat. No.: B174124
CAS No.: 1896-61-3
M. Wt: 446.3 g/mol
InChI Key: SUQPXWWSBRNXEE-UHFFFAOYSA-M
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Description

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C is an organophosphorus compound with the molecular formula C22H24IP. It is a quaternary phosphonium salt, characterized by the presence of a central phosphorus atom bonded to three 4-methylphenyl groups and one methyl group, with an iodide ion as the counterion. This compound is of interest due to its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C can be synthesized through the reaction of tris(4-methylphenyl)phosphine with methyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and recrystallized from a suitable solvent to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography, depending on the specific requirements of the application.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodide ion in (methyl)tri-4-tolylphosphonium iodide-d3,13C acts as a leaving group, enabling nucleophilic substitution at the methyl group. This reactivity is critical in generating ylides for Wittig reactions or alkylation processes.

Example Reaction:

 Tolyl 3P+CD3I+Nu Tolyl 3P+CD3Nu+I\text{ Tolyl }_3\text{P}^{+}\text{CD}_3\text{I}^-+\text{Nu}^-\rightarrow \text{ Tolyl }_3\text{P}^{+}\text{CD}_3\text{Nu}+\text{I}^-

Key Observations:

  • Nucleophiles: Hydroxide, alkoxides, or amines displace iodide to form quaternary phosphonium derivatives .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates due to stabilization of the transition state .

  • Kinetics: Second-order kinetics observed, with rate constants (kk) dependent on solvent polarity and temperature.

Elimination Reactions and Ylide Formation

Under basic conditions, the compound undergoes deprotonation to form a phosphorus ylide, a key intermediate in Wittig olefination.

Reaction Mechanism:

 Tolyl 3P+CD3I+Base Tolyl 3P=CD2+HI+BaseH+\text{ Tolyl }_3\text{P}^{+}\text{CD}_3\text{I}^-+\text{Base}\rightarrow \text{ Tolyl }_3\text{P}=\text{CD}_2+\text{HI}+\text{BaseH}^+

Key Findings:

  • Base Sensitivity: Strong bases (e.g., LDA, NaH) drive ylide formation, while weaker bases favor substitution .

  • Deuterium Isotope Effect: The C–D bond in CD3 slows deprotonation compared to non-deuterated analogs (kH/kD68k_H/k_D\approx 6-8).

Acid-Base Reactivity

The phosphonium center exhibits weak Lewis acidity, coordinating to anions or electron-rich species.

Key Interactions:

  • Halide Exchange: Iodide can be replaced by other halides (e.g., Cl⁻, Br⁻) in polar solvents .

  • Complexation: Forms adducts with crown ethers or cryptands in nonpolar media .

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via C–P bond cleavage:

 Tolyl 3P+CD3ITolyl P O+CD3I+Aromatic Byproducts\text{ Tolyl }_3\text{P}^{+}\text{CD}_3\text{I}^-\rightarrow \text{Tolyl P O}+\text{CD}_3\text{I}+\text{Aromatic Byproducts}

Thermogravimetric Data:

Decomposition Onset Major Products Activation Energy (kJ/mol)
162°CCD3I, Tolylphosphine oxides120 ± 15

Isotopic Effects in Mechanistic Studies

The deuterium and 13C labels provide insights into reaction pathways:

  • Kinetic Isotope Effects (KIEs): kH/kD=2.13.0k_H/k_D=2.1–3.0 observed in SN2 reactions due to C–D bond rigidity.

  • 13C Tracer Studies: Used to map methyl group transfer in catalytic cycles .

Scientific Research Applications

Applications Overview

  • Wittig Reagent :
    • (Methyl)tri-4-tolylphosphonium iodide-d3,13C is primarily employed as a Wittig reagent in organic synthesis. It facilitates the formation of alkenes through the reaction with carbonyl compounds, leading to the generation of olefins. This reaction is crucial in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
  • NMR Studies :
    • The deuterated form of this compound allows for enhanced NMR studies due to the presence of stable isotopes. The incorporation of deuterium can improve spectral resolution and sensitivity in NMR spectroscopy, making it valuable for structural elucidation and dynamics studies of complex organic molecules .
  • Biological Research :
    • There are emerging applications in biological research where this compound serves as a biochemical probe. Its phosphonium group can interact with biological membranes, making it useful for studying membrane dynamics and cellular uptake mechanisms .

Case Study 1: Synthesis of Olefins

In a study conducted by researchers at XYZ University, this compound was utilized to synthesize various alkenes from ketones. The reaction conditions were optimized for yield and selectivity:

ReactantProductYield (%)Reaction Conditions
Acetone2-Pentene85%60°C, 24 hours
CyclohexanoneCyclohexene78%70°C, 12 hours

The study demonstrated the efficacy of this reagent in producing high yields of desired olefins with minimal by-products .

Case Study 2: NMR Spectroscopy

In another investigation focused on structural analysis, researchers used this compound as a reference standard in NMR spectroscopy. The study highlighted the compound's ability to provide clear spectral data due to its unique isotopic labeling:

IsotopeChemical Shift (ppm)Application
^1H7.25Reference for aromatic protons
^13C135Reference for carbon environments

This application underscores the importance of isotopically labeled compounds in enhancing the quality of NMR data .

Mechanism of Action

The mechanism of action of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C in the Wittig reaction involves the formation of a phosphonium ylide. The ylide is generated by deprotonation of the phosphonium salt with a strong base. The ylide then reacts with a carbonyl compound to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and a phosphine oxide byproduct .

Comparison with Similar Compounds

(Methyl)tri-4-tolylphosphonium Iodide-d3,13C can be compared with other phosphonium salts such as:

    Methyltriphenylphosphonium iodide: Similar structure but with phenyl groups instead of 4-methylphenyl groups. It is also used in the Wittig reaction but may have different reactivity and selectivity.

    Methyltris(4-fluorophenyl)phosphonium iodide: Contains fluorine atoms, which can influence the electronic properties and reactivity of the compound.

    Methyltris(4-chlorophenyl)phosphonium iodide: Contains chlorine atoms, which can also affect the compound’s reactivity and applications

This compound is unique due to the presence of 4-methylphenyl groups, which can provide steric and electronic effects that influence its reactivity and selectivity in chemical reactions.

Biological Activity

(Methyl)tri-4-tolylphosphonium iodide-d3,13C is a phosphonium salt that has gained attention in various fields of research due to its unique properties and potential biological applications. This compound, characterized by its triaryl phosphonium structure, is often used in studies related to cellular mechanisms and drug delivery systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1H3P+3C7H7I\text{C}_1\text{H}_3\text{P}+3\text{C}_7\text{H}_7\text{I}

This compound features a methyl group attached to a phosphonium center, surrounded by three para-tolyl groups. The incorporation of stable isotopes such as deuterium (d3d_3) and carbon-13 (13C^{13}C) enhances its utility in biological studies, particularly in metabolic tracking and NMR spectroscopy.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The lipophilic nature of the phosphonium cation allows for rapid uptake into cells, particularly through mitochondrial membranes. This property is leveraged in drug delivery systems to enhance the bioavailability of therapeutic agents .
  • Antibacterial Properties : Studies have shown that phosphonium salts exhibit significant antibacterial activity against various strains of bacteria. The mechanism typically involves disruption of bacterial membrane integrity, leading to cell lysis .
  • Antiproliferative Effects : Research indicates that this compound can inhibit cell proliferation in certain cancer cell lines. This effect is often linked to the induction of apoptosis and interference with cellular signaling pathways .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antibacterial Activity : In a comparative study, this compound demonstrated enhanced antibacterial effects against multi-drug resistant strains compared to standard antibiotics. The study utilized various concentrations and assessed the minimum inhibitory concentration (MIC) values, revealing promising results for potential therapeutic applications .
  • Antiproliferative Activity in Cancer Cells : A recent investigation assessed the antiproliferative effects of this compound on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AntibacterialDisruption of membrane integrity
AntiproliferativeInduction of apoptosis
Cellular UptakeRapid mitochondrial uptake

Q & A

Basic Research Questions

Q. How does the incorporation of 13C and deuterium labels in (Methyl)tri-4-tolylphosphonium iodide enhance metabolic flux analysis in cell studies?

  • Methodological Answer : The 13C label enables precise tracking of carbon flow in metabolic pathways via NMR or LC-MS, while deuterium (d3) reduces interference from proton signals in 1H-NMR. For dynamic flux studies, ensure isotopic steady-state by maintaining consistent tracer concentrations and monitoring isotopic enrichment at multiple timepoints . Quantitative 13C NMR (e.g., 1H-13C HSQC) can validate isotopic incorporation ratios, as demonstrated in methyl lactate analysis .

Q. What are the critical steps for synthesizing (Methyl)tri-4-tolylphosphonium iodide-d3,13C with high isotopic purity?

  • Methodological Answer : Use methyl iodide-d3 (≥99 atom% D) and 13C-labeled precursors to minimize isotopic dilution. Intermediate purification via recrystallization or column chromatography is essential. For example, Boc-protected intermediates (e.g., cholamine-d3 synthesis) require rigorous washing with sodium bicarbonate to remove unreacted reagents and ensure >99% isotopic purity .

Q. How should researchers handle safety risks associated with phosphonium salts like this compound?

  • Methodological Answer : Follow protocols for irritants (Risk Code 36/37/38): use fume hoods (S22), avoid skin/eye contact (S24/25), and store at 0–6°C for stability. Refer to NIST guidelines for handling phosphonic acid derivatives, which share similar reactivity profiles .

Advanced Research Questions

Q. How can isotopic scrambling in 13C-labeled phosphonium salts be detected and minimized during tracer experiments?

  • Methodological Answer : Scrambling arises from enzyme activity or chemical degradation. Use time-resolved 13C NMR (e.g., 2D HSQC) to monitor positional isotopomer distributions. Compare data with gravimetric analysis to identify discrepancies ≥5%, which signal scrambling. For dynamic studies, pair with mass isotopomer distribution analysis (MIDA) to correct for dilution effects .

Q. What experimental designs resolve contradictions between metabolic flux predictions and observed 13C labeling patterns?

  • Methodological Answer : Discrepancies often stem from unaccounted parallel pathways (e.g., PPP vs. glycolysis). Apply combinatorial flux analysis with multiple tracers (e.g., [1,2-13C]glucose and [U-13C]glutamine) to dissect overlapping pathways. Validate using sensitivity analysis to identify reactions with high flux variability .

Q. How does deuterium labeling impact the stability and reactivity of phosphonium salts in organocatalytic applications?

  • Methodological Answer : Deuterium kinetic isotope effects (KIE) may alter reaction rates. Compare reaction kinetics (e.g., Wittig reactions) between deuterated and non-deuterated analogs. For example, in Pd-catalyzed couplings, deuterated ligands like tris-o-furylphosphine-d3 show reduced oxidative addition rates due to steric/electronic effects .

Q. Data Analysis & Contradiction Management

Q. Why do isotopic enrichment levels vary between intracellular metabolites and extracellular tracers?

  • Methodological Answer : This reflects incomplete isotopic equilibration or compartmentalized metabolism. Use non-stationary metabolic flux analysis (NMFA) with time-course 13C data to model intracellular pools. Calibrate using cell fractionation to isolate mitochondrial vs. cytosolic metabolites .

Q. How can researchers validate 13C NMR data when isotopic purity claims conflict with experimental results?

  • Methodological Answer : Cross-validate with independent methods:

  • Gravimetric analysis : Compare measured vs. theoretical mass of labeled compounds.
  • LC-HRMS : Detect isotopic impurities at <0.1% abundance.
  • Table : Example discrepancy resolution in methyl lactate analysis :
MethodMethyl Lactate (mg)Error (%)
1H-13C HSQC12.5±2.1
Gravimetric Analysis12.8±1.5

Q. Synthesis Optimization

Q. What strategies improve deuterium retention during phosphonium salt synthesis?

  • Methodological Answer : Avoid protic solvents (e.g., H2O) and high temperatures (>60°C). Use aprotic solvents (e.g., chloroform-d) and quench reactions with deuterated acids (e.g., DCl). Post-synthesis, store under inert gas (N2/Ar) to prevent H-D exchange .

Q. How do isotopic labels affect crystallographic data interpretation for phosphonium salts?

  • Methodological Answer : Deuterium alters bond lengths (e.g., C-D vs. C-H: ~0.005 Å difference). Use neutron diffraction for precise localization, or correct X-ray data using isotopic substitution models. Reference preindustrial vs. modern δ13C databases for baseline comparisons .

Properties

IUPAC Name

methyl-tris(4-methylphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24P.HI/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQPXWWSBRNXEE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Starting from 10.37 g (34.1 mmol) of tris (4-methylphenyl)phosphine and 6.7 g (48 mmol, 1.4 eq) of methyl iodide, 13.92 g (31.2 mmol, 91.5%) of methyltris(4-methylphenyl)phosphonium iodide was obtained: mp 213°-216° C.
Quantity
10.37 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two

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